N-Acétyl-β-D-galactosamine

Vue d'ensemble

Description

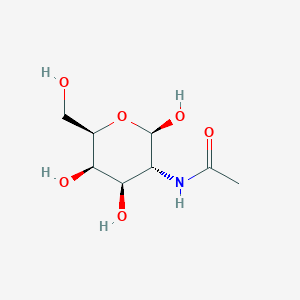

2-(acetylamino)-2-deoxy-b-D-galactopyranose is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of glycoproteins and glycolipids. In humans, it is the terminal carbohydrate forming the antigen of blood group A . It is also the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation .

Applications De Recherche Scientifique

Biological Significance

2-(Acetylamino)-2-deoxy-β-D-galactopyranose is integral to the structure of glycoproteins and glycolipids, influencing various cellular functions such as cell signaling, adhesion, and immune responses. Its interactions with lectins and other proteins are crucial for understanding its biological roles.

Drug Development

The compound is utilized in drug formulation and development due to its ability to modify glycosylation patterns in therapeutic proteins. This modification can enhance the efficacy and stability of biologics.

- Case Study : Research has shown that GalNAc-conjugated therapeutics can improve the delivery of RNA-based drugs to liver cells, enhancing their therapeutic potential against diseases like hepatitis B and C .

Enzyme Inhibition

GalNAc derivatives have been explored as inhibitors for various enzymes linked to disease processes, including glycosidases involved in cancer and neurodegenerative disorders.

- Example : Inhibitors derived from GalNAc have demonstrated effectiveness against human O-linked N-acetylglucosaminidase (OGA), which is implicated in Alzheimer's disease. The inhibition of OGA can increase O-GlcNAcylation levels, potentially reducing tau protein aggregation .

Glycan Microarrays

GalNAc is frequently employed in glycan microarrays for studying glycan-protein interactions, which are essential for understanding various biological processes such as cell-cell recognition and pathogen-host interactions.

- Research Insight : Studies utilizing GalNAc-functionalized microarrays have revealed insights into the binding specificities of lectins from different organisms, aiding in the identification of potential biomarkers for diseases .

Vaccine Development

The incorporation of GalNAc into vaccine formulations can enhance immunogenicity by promoting better antigen presentation.

- Case Study : A study demonstrated that conjugating antigens with GalNAc improved their uptake by dendritic cells, leading to a stronger immune response in preclinical models .

Mécanisme D'action

Target of Action

N-Acetyl-beta-D-galactosamine (GalNAc) primarily targets the asialoglycoprotein receptor (ASGPR) on hepatocytes . ASGPR is a liver-specific lectin that recognizes and binds to GalNAc . This receptor plays a crucial role in the hepatic clearance of glycoproteins .

Mode of Action

GalNAc acts as a ligand for ASGPR, facilitating the delivery of therapeutics to the liver . It is used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies . When attached to these therapeutics, GalNAc aids in their delivery to hepatocytes by binding to ASGPR . This interaction leads to the uptake of the therapeutic into the cell, allowing it to exert its effects .

Biochemical Pathways

GalNAc is involved in the initiation of mucin-type O-glycosylation . As a component of UDP-GalNAc, it is the initial O-linked sugar added to many serine and threonine residues in protein glycosylations . The resulting structure, known as the Tn-antigen, can be further elongated and modified by other glycosyltransferases . This process is involved in recognition events, signaling, and modulation of protein processing .

Pharmacokinetics

The pharmacokinetics of GalNAc-conjugated therapeutics have been significantly improved through advances in chemistry, stability, and delivery . These improvements have allowed for safe and durable intervention in targets that were previously deemed undruggable . The use of GalNAc has enabled high efficacy and specificity, often with as little as two doses per year .

Result of Action

The result of GalNAc’s action is the effective delivery of therapeutics to the liver, enabling them to exert their intended effects . This has led to the approval of several GalNAc-conjugated therapeutics for clinical use . For example, the introduction of GalNAc technology has profoundly advanced the field of oligonucleotide therapeutics .

Action Environment

The action of GalNAc is influenced by the environment within the body. For instance, the presence of ASGPR on hepatocytes allows for the targeted delivery of GalNAc-conjugated therapeutics to the liver . Additionally, the biochemical environment within the cell can influence the effectiveness of these therapeutics .

Analyse Biochimique

Biochemical Properties

N-Acetyl-beta-D-galactosamine is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in intercellular communication .

Cellular Effects

N-Acetyl-beta-D-galactosamine is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals . It influences cell function by acting as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies targeted to the liver, where it binds to the asialoglycoprotein receptors on hepatocytes .

Molecular Mechanism

The molecular mechanism of N-Acetyl-beta-D-galactosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the asialoglycoprotein receptor (ASGPR) uptake is fast, with a turnover of 3 to 4 minutes .

Metabolic Pathways

N-Acetyl-beta-D-galactosamine is involved in O-glycan biosynthesis . It interacts with various enzymes or cofactors in this metabolic pathway .

Transport and Distribution

N-Acetyl-beta-D-galactosamine is transported and distributed within cells and tissues. After ASGPR uptake, ligands segregate from the receptor in the endo-lysosomal compartment, after which the ASGPR recycles to be accessible for renewed uptake .

Subcellular Localization

The subcellular localization of N-Acetyl-beta-D-galactosamine is primarily in the cis Golgi apparatus and smooth-membraned vesicular structures in close topological relation with it . Its activity or function may be influenced by its localization within specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-2-deoxy-b-D-galactopyranose can be achieved through various methods. One approach involves the selective synthesis of alpha- and beta-glycosides of N-acetyl galactosamine using rare earth metal triflates . This method employs a series of rare earth metal triflates, such as hafnium(IV) triflate and scandium(III) triflate, to obtain both alpha- and beta-glycosides of N-acetyl galactosamine .

Industrial Production Methods: Industrial production of 2-(acetylamino)-2-deoxy-b-D-galactopyranose often involves the use of microbial fermentation and enzymatic catalysis. For instance, glucosamine, a related compound, is produced by fermentation with wild-type and engineered microorganisms . Enzymatic catalysis using chitinolytic enzymes is another pathway for production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(acetylamino)-2-deoxy-b-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For example, it can be hydrolyzed by beta-N-acetylgalactosaminidase, an enzyme that catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-galactosamine residues .

Common Reagents and Conditions: Common reagents used in the reactions involving 2-(acetylamino)-2-deoxy-b-D-galactopyranose include acids, bases, and specific enzymes like beta-N-acetylgalactosaminidase . The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.

Major Products Formed: The major products formed from the reactions of 2-(acetylamino)-2-deoxy-b-D-galactopyranose include various glycosides and oligosaccharides. For instance, the hydrolysis of 2-(acetylamino)-2-deoxy-b-D-galactopyranose by beta-N-acetylgalactosaminidase results in the formation of free N-acetyl-D-galactosamine .

Comparaison Avec Des Composés Similaires

2-(acetylamino)-2-deoxy-b-D-galactopyranose is similar to other amino sugars such as N-acetylglucosamine and galactosamine . it is unique in its specific role in forming the antigen of blood group A and its use as a targeting ligand in liver-specific therapies . Other similar compounds include N-acetyl-beta-D-galactosamine 6-sulfate and beta-D-galactosyl-(1→3)-N-acetyl-D-galactosamine .

Activité Biologique

Introduction

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetyl-β-D-galactosamine (GalNAc), is an amino sugar derived from galactose. Its structural formula is C₁₄H₂₅N₁O₁₁, with a molecular weight of approximately 299.36 g/mol. This compound plays a crucial role in various biological processes, particularly in glycosylation, which is essential for the synthesis and function of glycoproteins and glycolipids. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

Glycosylation and Protein Interactions

GalNAc is primarily involved in O-linked glycosylation, where it serves as the initial sugar that attaches to serine or threonine residues on proteins. This modification significantly influences protein stability, localization, and function. The acetylamino group enhances the compound's reactivity, allowing it to participate in various biochemical pathways.

Immune Response Modulation

GalNAc acts as an epitope in glycoproteins, influencing immune responses. Studies have shown that it can modulate the activity of immune cells by altering glycoprotein structures, thereby affecting their recognition by antibodies and other immune components. This property has implications for vaccine development and therapeutic interventions targeting immune-related diseases.

Therapeutic Potential

Research has highlighted GalNAc's potential in treating various conditions:

- Liver Fibrosis : It has been investigated for its role in modulating glycosaminoglycan (GAG) synthesis, promoting tissue regeneration.

- Cancer Biomarkers : The presence of GalNAc in blood and urine has been explored as a biomarker for liver fibrosis and certain cancers.

- Targeted Drug Delivery : GalNAc-conjugated drugs are being studied for their ability to enhance drug efficacy while minimizing side effects through targeted delivery mechanisms.

The mechanisms through which GalNAc exerts its biological effects include:

- Protein Glycosylation : By serving as a substrate for glycosylation reactions, it influences the structure and function of glycoproteins.

- Cell Signaling Pathways : GalNAc interacts with specific receptors and lectins on cell surfaces, modulating signaling pathways that regulate cellular responses.

- Inhibition of Pathogenic Interactions : In some studies, GalNAc has shown potential in inhibiting viral infections by blocking interactions between viral glycoproteins and host cell receptors .

Study on Liver Fibrosis

A study investigated the role of GalNAc in liver fibrosis by examining its effects on GAG synthesis. The findings suggested that GalNAc enhances the production of chondroitin sulfate, which is crucial for extracellular matrix remodeling and tissue repair. This suggests a therapeutic avenue for using GalNAc in fibrotic diseases.

Cancer Biomarker Research

Another study explored the correlation between elevated levels of GalNAc in urine and liver diseases. Researchers found that altered metabolism of GalNAc could serve as a reliable biomarker for diagnosing liver fibrosis and non-alcoholic fatty liver disease. This study emphasizes the importance of monitoring GalNAc levels for early detection of liver-related conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(acetylamino)-2-deoxy-β-D-galactopyranose, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-acetyl-α-D-galactosamine | Amino sugar | Alpha configuration at anomeric center |

| 2-Deoxy-2-acetamido-β-D-galactose | Sulfated derivative | Contains sulfate group affecting solubility |

| 4-O-[2-(Acetylamino)-2-deoxy-β-D-galactopyranosyl]-D-galactopyranose | Glycoside derivative | Involves additional sugar moiety |

The specific β-anomeric configuration of GalNAc differentiates it from its α-anomeric counterpart, influencing its biological activity and interactions significantly.

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260928 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-60-3 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D N-Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Acetyl-beta-D-galactosamine in oral bacterial colonization?

A1: N-Acetyl-beta-D-galactosamine plays a crucial role in the colonization of the human oral cavity by specific bacterial species. Research has shown that Actinomyces naeslundii genospecies 1 and 2, bacteria commonly found in the mouth, utilize N-Acetyl-beta-D-galactosamine binding for adhesion to teeth and buccal mucosa. [] Interestingly, these two genospecies exhibit different binding specificities, suggesting variations in their interaction mechanisms with this sugar. [] Actinomyces odontolyticus, another oral bacterium, primarily colonizes the tongue and relies less on N-Acetyl-beta-D-galactosamine binding. [] This suggests that different oral niches may select for distinct bacterial adhesion mechanisms.

Q2: Aside from bacterial adhesion, what other biological processes involve N-Acetyl-beta-D-galactosamine?

A3: N-Acetyl-beta-D-galactosamine plays a role in Fc receptor-mediated phagocytosis by mouse peritoneal macrophages. [] Studies have shown that this process can be specifically inhibited by the addition of N-Acetyl-beta-D-galactosamine, suggesting the involvement of lectin-like receptors with specificity for this sugar. [] Additionally, N-Acetyl-beta-D-galactosamine is a component of various sulfated polysaccharides found in ascidians (marine invertebrate chordates). [] These unique polysaccharides, including dermatan sulfate, often exhibit distinct sulfation patterns compared to their mammalian counterparts, influencing their biological activity. []

Q3: What is the role of N-Acetyl-beta-D-glucosaminidase, and how does N-Acetyl-beta-D-galactosamine affect its activity?

A4: N-Acetyl-beta-D-glucosaminidase is a glycosidase enzyme that plays a crucial role in fertilization in the toad Bufo arenarum. [] This enzyme is released during the acrosome reaction and aids sperm penetration of the egg's protective layers. [] Interestingly, N-Acetyl-beta-D-galactosamine competitively inhibits N-Acetyl-beta-D-glucosaminidase activity. [] This suggests a potential regulatory mechanism for this enzyme, where the presence of N-Acetyl-beta-D-galactosamine could modulate fertilization processes in this species.

Q4: How does the structure of dermatan sulfate in ascidians differ from that found in mammals, and what is the significance of these differences?

A5: Ascidian dermatan sulfate, while structurally similar to mammalian dermatan sulfate, shows distinct differences in sulfation patterns. [, ] While mammalian dermatan sulfate exhibits anticoagulant activity, ascidian dermatan sulfate may have little to no such activity depending on the species and the specific sulfation pattern. [, ] For example, Ascidia nigra dermatan sulfate, characterized by 2-O-sulfated alpha-L-iduronic acid and 6-O-sulfated N-Acetyl-beta-D-galactosamine units, lacks anticoagulant activity. [] This highlights the importance of specific sulfation patterns in dictating the biological functions of these glycosaminoglycans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.